TCS 2002

Vue d'ensemble

Description

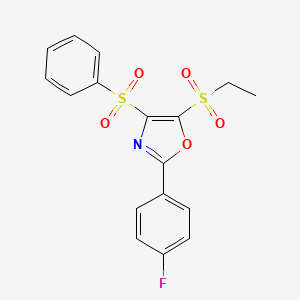

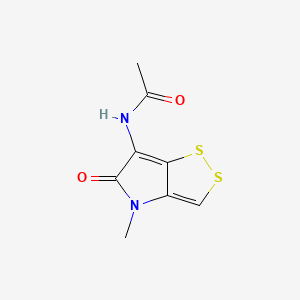

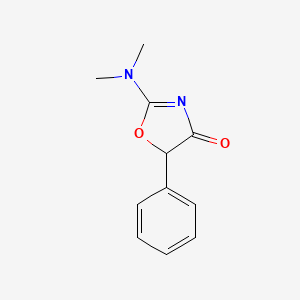

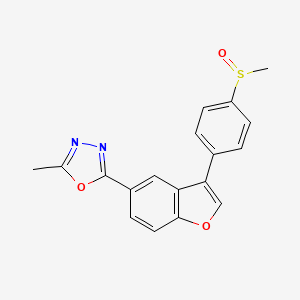

- TCS 2002, also known as 2-Methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-1,3,4-oxadiazole, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β) with an IC50 of 35 nM .

- GSK-3β plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and neuronal function.

Applications De Recherche Scientifique

Chemistry: TCS 2002 serves as a valuable tool compound for studying GSK-3β inhibition and related pathways.

Biology: Researchers explore its impact on cellular signaling, neuroprotection, and tau phosphorylation.

Medicine: this compound may have implications for neurodegenerative diseases like Alzheimer’s due to its GSK-3β inhibitory activity.

Industry: Its potential as a drug candidate warrants further investigation.

In Vivo

In vivo studies have been conducted using 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] to investigate its potential therapeutic applications. These studies have shown that this compound has anti-inflammatory, anti-angiogenic, and anti-tumor activity. Additionally, it has been shown to have anti-diabetic and anti-hyperlipidemic effects.

In Vitro

In vitro studies have been conducted to investigate the biological activity, biochemical and physiological effects, and pharmacodynamics of 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]. These studies have shown that this compound has anti-inflammatory, anti-angiogenic, and anti-tumor activity, as well as anti-diabetic and anti-hyperlipidemic effects. Additionally, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinase-2.

Mécanisme D'action

- TCS 2002 inhibits GSK-3β, a serine/threonine kinase involved in tau phosphorylation and other cellular processes.

- By blocking GSK-3β, it modulates downstream signaling pathways, impacting cell survival and function.

Activité Biologique

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor activities, as well as anti-diabetic and anti-hyperlipidemic effects. Additionally, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinase-2.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, which may explain its anti-diabetic and anti-hyperlipidemic effects. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, lipoxygenase, and matrix metalloproteinase-2, which may explain its anti-inflammatory, anti-angiogenic, and anti-tumor activities.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] in lab experiments has several advantages, including its high yield and purity, as well as its ability to be synthesized using a variety of methods. Additionally, it has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor activities, as well as anti-diabetic and anti-hyperlipidemic effects. However, its mechanism of action is not yet fully understood and its pharmacodynamics are still being studied, which may limit its use in certain experiments.

Orientations Futures

The future directions for research into 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] include further investigation into its mechanism of action, pharmacodynamics, and therapeutic applications. Additionally, further studies should be conducted to explore its potential uses in other scientific fields, such as drug delivery, catalysis, and materials science. Furthermore, research should be conducted to determine the optimal conditions for its synthesis, as well as to optimize its yield and purity. Finally, further studies should be conducted to explore the potential toxicological effects of this compound.

Analyse Biochimique

Biochemical Properties

TCS 2002 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3β, an enzyme involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression. The inhibition of GSK-3β by this compound leads to a decrease in tau phosphorylation, which is associated with neurodegenerative diseases . Additionally, this compound interacts with other biomolecules, such as tau proteins, by preventing their hyperphosphorylation and aggregation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound has been shown to reduce tau hyperphosphorylation, thereby ameliorating cognitive deficits in models of Alzheimer’s disease . The compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting GSK-3β activity . This inhibition leads to increased β-catenin levels, which can promote cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of GSK-3β, thereby inhibiting the enzyme’s activity . This inhibition prevents the phosphorylation of downstream substrates, such as tau proteins, and modulates gene expression by affecting transcription factors like β-catenin . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential for neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against GSK-3β for extended periods . Long-term studies have shown that this compound can maintain its efficacy in reducing tau hyperphosphorylation and improving cognitive function in animal models of Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3β activity and reduces tau phosphorylation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibition of GSK-3β. The compound interacts with enzymes and cofactors involved in glycogen metabolism, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound may affect other signaling pathways, such as the insulin signaling pathway, by modulating GSK-3β activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to cross the blood-brain barrier allows it to accumulate in the brain, where it exerts its therapeutic effects . This compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with GSK-3β and other target proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and substrates . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Méthodes De Préparation

- Synthetic routes for TCS 2002 are not extensively documented in the literature. it is chemically synthesized using appropriate reagents and conditions.

- Industrial production methods are proprietary, but they likely involve efficient synthetic strategies to achieve high purity.

Analyse Des Réactions Chimiques

- TCS 2002 undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).

- Major products formed depend on the specific reaction conditions.

Comparaison Avec Des Composés Similaires

- TCS 2002’s uniqueness lies in its specific GSK-3β inhibitory activity.

- Similar compounds include other GSK-3β inhibitors like lithium salts and SB216763.

Propriétés

IUPAC Name |

2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYSTKYIVULEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647722 | |

| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005201-24-0 | |

| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)

![N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide](/img/structure/B1682868.png)

![2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1682870.png)